molecular formula C16H19NO4 B2601753 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide CAS No. 1396891-42-1

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide

Cat. No. B2601753
CAS RN: 1396891-42-1
M. Wt: 289.331
InChI Key: WTFSLNNMCFPTAI-QHHAFSJGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Acrylamide Formation and Mitigation Strategies

  • Mechanisms of Acrylamide Formation : Acrylamide is formed primarily through the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs when foods are cooked at high temperatures. Understanding these mechanisms is crucial for developing strategies to reduce acrylamide formation in food products without compromising food quality and safety (Friedman, 2003).

  • Mitigation Strategies in Food Processing : Research has focused on identifying and optimizing food processing methods to minimize acrylamide levels. These include modifying cooking temperatures, times, and the use of certain food additives and precursors that can influence acrylamide formation. Strategies also involve the selection of raw materials with lower precursor levels for acrylamide formation (Pedreschi, Mariotti, & Granby, 2014).

Environmental and Health Impact Studies

  • Toxicity and Environmental Degradation : Studies on the environmental fate of polyacrylamide-based flocculants, which can release acrylamide, highlight the importance of understanding their transport, degradation, and potential impact on water systems. These insights are critical for developing safer environmental applications and mitigating health risks associated with exposure (Guézennec et al., 2015).

Analytical and Detection Techniques

  • Rapid Detection Methods : There is ongoing development of rapid and sensitive methods for detecting acrylamide in food products. These techniques, including biosensors and ELISA, aim to facilitate real-time monitoring of acrylamide levels in food processing and compliance with safety standards (Hu, Xu, Fu, & Li, 2015).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(3-cyclopropyl-3-hydroxypropyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c18-13(12-3-4-12)7-8-17-16(19)6-2-11-1-5-14-15(9-11)21-10-20-14/h1-2,5-6,9,12-13,18H,3-4,7-8,10H2,(H,17,19)/b6-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFSLNNMCFPTAI-QHHAFSJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CCNC(=O)C=CC2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C(CCNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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